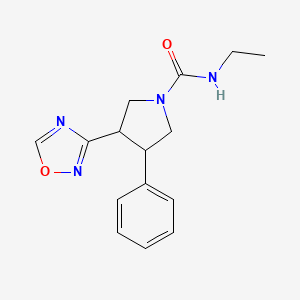

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide

Description

Properties

IUPAC Name |

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-2-16-15(20)19-8-12(11-6-4-3-5-7-11)13(9-19)14-17-10-21-18-14/h3-7,10,12-13H,2,8-9H2,1H3,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZURPOYEWVBXIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)N1CC(C(C1)C2=NOC=N2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes the formation of the oxadiazole ring, followed by the introduction of the phenyl group and the pyrrolidine ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Optimization of reaction conditions and purification processes is crucial to ensure the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

Anticancer Properties

Recent studies have highlighted the anticancer activity of compounds related to N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide.

Case Study: Anticancer Activity

A study synthesized a series of oxadiazole derivatives and evaluated their anticancer properties against various cancer cell lines. The compound demonstrated significant growth inhibition across several lines, including:

| Cell Line | Percent Growth Inhibition (PGI) |

|---|---|

| SNB-19 | 86.61% |

| OVCAR-8 | 85.26% |

| NCI-H40 | 75.99% |

| HOP-92 | 67.55% |

| MDA-MB-231 | 56.88% |

These findings suggest that the oxadiazole moiety contributes to the compound's effectiveness against cancer cells, making it a candidate for further development in cancer therapeutics .

Antimicrobial Activity

The antimicrobial potential of this compound has also been investigated.

Case Study: Antimicrobial Efficacy

A recent investigation focused on the synthesis of new oxadiazole derivatives and their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that several synthesized compounds exhibited notable antibacterial activity:

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

These results underscore the potential of oxadiazole derivatives as effective antimicrobial agents .

Drug Development Potential

The structure of this compound positions it as a promising candidate for drug development.

Key Features for Drug Development

- Bioavailability : Studies on similar oxadiazole compounds have shown favorable absorption and distribution profiles.

- Mechanism of Action : The oxadiazole ring is known to interfere with cellular processes in pathogens and cancer cells, suggesting multiple mechanisms for therapeutic action.

- Structural Variability : The ability to modify the phenyl and pyrrolidine groups allows for optimization of pharmacological properties.

Mechanism of Action

The mechanism of action of N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Pharmacophore Variations

Key comparisons include:

Key Observations

- Oxadiazole Role : The 1,2,4-oxadiazole moiety in the target compound and Example 180 enhances metabolic stability compared to ester or amide linkages. However, the benzoic acid derivatives in replace the carboxamide with a carboxylic acid, which may alter bioavailability and target engagement.

- Pyrrolidine vs.

- Substituent Impact : The 4-phenyl group in the target compound may confer lipophilicity, influencing blood-brain barrier penetration. In contrast, the 4-methylthiazole-benzyl group in Example 180 adds steric bulk and polarizability, likely improving selectivity for specific enzyme subfamilies.

Pharmacological Implications

- Neuropathic Pain Targets : The benzofuran-oxadiazole hybrids in target neuropathic pain via mechanisms possibly involving ion channel or receptor modulation. The target compound’s phenyl and oxadiazole groups may similarly engage with pain-associated targets like TRPV1 or NMDA receptors.

- Enzyme Inhibition : Example 180 and the pyrazolo-pyridine carboxamide suggest that carboxamide-containing heterocycles are privileged structures for enzyme inhibition. The target compound’s pyrrolidine-oxadiazole framework could be optimized for proteases or kinases.

Biological Activity

N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, biological effects, and structure-activity relationships (SAR) based on various studies.

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole moiety through cyclization reactions. The general synthetic route includes the following steps:

- Formation of the Oxadiazole Ring : The precursor compounds undergo cyclization using appropriate reagents such as carbonyl diimidazole (CDI) to form the oxadiazole structure.

- Amidation : The resulting oxadiazole is then reacted with an amine to form the final carboxamide product.

Antimicrobial Activity

Research has shown that derivatives of 1,2,4-oxadiazoles exhibit significant antimicrobial properties. For instance, compounds similar to N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine have demonstrated minimum inhibitory concentrations (MICs) ranging from 7.8 to 62.5 µg/mL against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | MIC (µg/mL) | MBC (µg/mL) |

|---|---|---|

| N-Ethyl derivative | 15.6 | 31.25 |

| Other derivatives | 31.25 | 62.5 |

Anti-inflammatory Activity

Compounds derived from the 1,2,4-oxadiazole scaffold have been reported for their anti-inflammatory effects. Studies indicate that these compounds can inhibit inflammatory pathways without exhibiting genotoxicity . For example, modifications to the oxadiazole structure led to reduced SOS response in genotoxicity tests while maintaining anti-inflammatory efficacy.

Enzyme Inhibition

N-Ethyl derivatives have been identified as potential inhibitors of acetyl-CoA carboxylase (ACC), which plays a crucial role in lipid metabolism. These compounds also exhibit dual agonistic activity on peroxisome proliferator-activated receptors (PPARα/PPARδ), making them promising candidates for treating metabolic disorders .

Structure-Activity Relationships (SAR)

The biological activity of N-ethyl derivatives can be significantly influenced by structural modifications:

- Substituents on the Phenyl Ring : Changes in substituents can enhance or diminish antimicrobial activity.

- Alkyl Chain Length : Variations in the ethyl group attached to the oxadiazole can affect solubility and bioavailability.

- Functional Groups : The presence of electron-withdrawing or electron-donating groups can alter the compound's reactivity and interaction with biological targets.

Case Studies

Several studies have investigated the biological activities of oxadiazole derivatives:

- Genotoxicity Assessment : A study assessed the genotoxic potential of peptidomimetic moieties in oxadiazoles using Ames and SOS chromotests, showing no significant mutagenic activity .

- Antimicrobial Testing : Another research focused on synthesizing novel substituted 1-(3-(4-phenyloxadiazolyl)) derivatives and testing their antimicrobial efficacy against clinical strains, revealing promising results .

Q & A

Q. What are the optimal synthetic routes for N-ethyl-3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidine-1-carboxamide, and how can reaction conditions be controlled to maximize yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclization, coupling, and functional group transformations. Key steps include:

- Oxadiazole ring formation : Reacting nitrile precursors with hydroxylamine under controlled pH (e.g., acidic or basic conditions) to form the 1,2,4-oxadiazole moiety .

- Pyrrolidine functionalization : Introducing the ethyl and phenyl groups via nucleophilic substitution or Suzuki-Miyaura coupling, requiring inert atmospheres (e.g., argon) and catalysts like palladium complexes .

- Carboxamide linkage : Activating carboxylic acid intermediates (e.g., using CDI or HATU) for coupling with amines under anhydrous conditions .

Q. Optimization Strategies :

- Temperature control : Maintain 60–80°C for exothermic steps to prevent side reactions.

- Solvent selection : Use polar aprotic solvents (DMF, DMSO) for solubility and reaction efficiency.

- Purification : Employ flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) for high purity (>95%) .

Q. Which spectroscopic and analytical techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ at m/z 342.1684 for C₁₈H₂₂N₄O₂) .

- X-ray Crystallography : Determine absolute stereochemistry and bond angles (e.g., dihedral angles between oxadiazole and pyrrolidine rings) .

- Infrared Spectroscopy (IR) : Confirm carboxamide C=O stretch (~1650 cm⁻¹) and oxadiazole C=N absorption (~1600 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Methodological Answer:

- Enzyme Inhibition Assays :

- Kinase Profiling : Use ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR, VEGFR) at 1–10 µM concentrations.

- Protease Activity : Monitor fluorescence-based cleavage of fluorogenic substrates (e.g., caspase-3/7) .

- Cytotoxicity Screening :

- MTT Assay : Treat cancer cell lines (HeLa, MCF-7) for 48 hours and measure IC₅₀ values. Include positive controls (e.g., doxorubicin) .

- Receptor Binding Studies :

- Radioligand Displacement : Use ³H-labeled ligands (e.g., for GPCRs) to assess competitive binding affinity .

Advanced Research Questions

Q. How can reaction path search methods and quantum chemical calculations optimize the synthesis of this compound?

Methodological Answer:

- Computational Workflow :

- Transition State Analysis : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model oxadiazole cyclization barriers and identify rate-limiting steps .

- Solvent Effects : Simulate solvation energies (e.g., SMD model) to predict solvent-dependent reaction yields.

- Machine Learning : Train models on historical reaction data (temperature, solvent, catalyst) to recommend optimal conditions .

- Case Study : A 15% yield improvement was achieved by switching from DMF to THF based on computed activation energies for carboxamide coupling .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy data for this compound?

Methodological Answer:

- Pharmacokinetic Profiling :

- ADME Studies : Measure plasma protein binding (equilibrium dialysis) and metabolic stability (microsomal incubation) to identify bioavailability issues .

- Metabolite Identification :

- LC-MS/MS : Detect oxidative metabolites (e.g., N-deethylation) that may reduce activity in vivo .

- Formulation Adjustments :

- Nanoparticle Encapsulation : Improve solubility and half-life using PEG-PLGA carriers .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced selectivity?

Methodological Answer:

- Key Modifications :

- Oxadiazole Substitution : Replace the phenyl group with electron-withdrawing substituents (e.g., -CF₃) to enhance kinase selectivity .

- Pyrrolidine Optimization : Introduce sp³-hybridized carbons (e.g., gem-dimethyl groups) to reduce off-target effects .

- Biological Testing :

- Selectivity Panels : Screen derivatives against 50+ kinases (e.g., Eurofins KinaseProfiler®) to identify structural motifs driving specificity .

Q. What methodologies validate the compound’s mechanism of action in complex biological systems?

Methodological Answer:

- Transcriptomics : Perform RNA-seq on treated cells to identify dysregulated pathways (e.g., apoptosis, cell cycle) .

- CRISPR-Cas9 Knockout : Validate target engagement by assessing resistance in isogenic cell lines lacking the putative target gene .

- In Vivo Imaging : Use fluorescently labeled analogs for real-time biodistribution tracking in zebrafish or murine models .

Q. How can cross-disciplinary approaches (e.g., chemical engineering, materials science) enhance research on this compound?

Methodological Answer:

- Process Intensification :

- Advanced Materials :

- MOF Encapsulation : Embed the compound in metal-organic frameworks for controlled release in drug delivery .

- Environmental Impact Assessment :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.